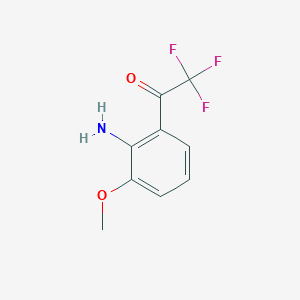

1-(2-氨基-3-甲氧基苯基)-2,2,2-三氟乙酮

描述

PD 98,059 belongs to the class of organic compounds known as 3’-o-methylated flavonoids . It’s a selective inhibitor of mitogen-activated protein kinase kinase (MAPKK) and does not directly inhibit ERK1/2 .

Synthesis Analysis

A synthesis process of a similar compound, 2-(2-amino-3-methoxyphenyl) chromone, has been described in a patent . The process involves several steps, starting with 2-hydroxyacetophenone and 3-methoxy-2-nitrobenzoic acid, and includes the synthesis of intermediates .Molecular Structure Analysis

The molecular structure of PD 98,059 has been characterized using various spectral analyses such as IR, 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis

PD 98,059 has been found to increase the cytotoxicity of paclitaxel against human endometrial cancer cells in a synergistic and dose-dependent manner .科学研究应用

亲核取代和消除反应

1-(2-氨基-3-甲氧基苯基)-2,2,2-三氟乙酮已在亲核取代和消除反应的背景下进行研究。Toteva和Richard(1996年)在水溶液中探讨了反应速率和产物产率,揭示了这些环境中三级碳阳离子的行为(Toteva & Richard, 1996)。

化酶合成

González-Martínez,Gotor和Gotor‐Fernández(2019年)研究了涉及1-芳基-2,2,2-三氟乙酮衍生物的化酶合成。他们研究了使用醇脱氢酶(ADHs)对这些化合物进行生物还原的过程,这对于开发用于制药化合物的立体选择性途径具有重要意义(González-Martínez,Gotor和Gotor‐Fernández,2019年)。

X射线晶体结构分析

王等人(2005年)确定了相关化合物的晶体结构,例如2-氨基-3-氰基-4-(4-甲基苯基)-6-甲氧基-1,4,9,10-四氢苯并[f]色素。这些研究为这些化合物的分子构型和分子间相互作用提供了宝贵的见解(Wang et al., 2005)。

抗菌活性

相关化合物的抗菌性质也是研究的焦点。Vyas等人(2009年)合成了具有潜在活性对抗结核分枝杆菌和其他微生物的衍生物,突显了这些化合物在潜在治疗应用中的重要性(Vyas et al., 2009)。

有机化学中的合成应用

Pimenova等人(2003年)的研究探讨了与1-(2-氨基-3-甲氧基苯基)-2,2,2-三氟乙酮相关的化合物的合成和反应,为这些化合物在有机合成方法中的应用提供了见解(Pimenova et al., 2003)。

抗菌和抗真菌活性

Sujatha,Shilpa和Gani(2019年)对N-(4-氯-2-三氟乙酰基苯基)-氨基噻唑衍生物的抗菌和抗真菌活性进行了研究。他们的研究有助于了解这些化合物在对抗各种感染中的广泛应用(Sujatha, Shilpa, & Gani, 2019)。

作用机制

Target of Action

The primary target of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is the mitogen-activated protein kinase (MAPK) family . This family consists of both stress-activated (SAPK) and mitogen-activated (MAPK) protein kinases . They form a network of signal transduction cascades that mediate cellular responses to a diverse range of stimuli, including growth factors, chemical or osmotic stress, irradiation, bacterial infection, and proinflammatory cytokines .

Mode of Action

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is a non-ATP competitive selective MEK1/2 inhibitor that specifically inhibits MEK-1-mediated activation of MAPK . Its antiproliferative effect through inducing G1 cell cycle arrest and apoptosis in tumor cells has been previously described .

Biochemical Pathways

The compound affects the MAPK pathway, which plays a crucial role in multiple cellular processes including cell survival, proliferation, differentiation, cell development, apoptosis, metabolism, and migration . The MAPK pathway is crucial for the development and proliferation of many cancer cell types and is known to promote anti-apoptotic and survival signals .

Pharmacokinetics

It is known that the compound’s bioavailability can be enhanced when formulated into polyamidoamine (pamam)-coated poly(lactide-co-glycolide) (plga) nanoparticles . In vivo murine studies revealed that the pharmacokinetics and biodistribution profile of intravenous (IV) injected 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone was improved when delivered as loaded PAMAM-coated PLGA-PEG nanoparticles as opposed to soluble 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone .

Result of Action

The result of the action of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is the inhibition of the MAPK pathway, leading to the arrest of the G1 cell cycle and induction of apoptosis in tumor cells . This can lead to the suppression of tumor growth and potentially the reduction of tumor size .

Action Environment

The action, efficacy, and stability of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone can be influenced by various environmental factors. For instance, the formulation of the compound into nanoparticles can enhance its tissue distribution and improve its pharmacokinetics . .

安全和危害

未来方向

PD 98,059 has shown promise in inhibiting the growth of various tumors, particularly in patients with advanced melanoma when combined with sorafenib . Further investigation of the in vivo efficacy and safety of this formulation is expected to emphasize the potential of its clinical application in combination with commercial PTX formulations against different cancers .

生化分析

Biochemical Properties

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is known to interact with enzymes in the MAPK pathway . It specifically inhibits MEK-1-mediated activation of MAPK , thereby playing a role in various biochemical reactions. The nature of these interactions is inhibitory, affecting the phosphorylation process that is crucial for the activation of the MAPK pathway .

Cellular Effects

The compound exerts significant effects on various types of cells. For instance, it has been shown to inhibit proliferation or induce cell death in human leukemic U937 cells . It influences cell function by affecting cell signaling pathways, particularly the MAPK pathway . This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone exerts its effects at the molecular level primarily through its inhibitory action on the MAPK pathway . It prevents the activation of MEK by Raf or MEK kinase, thereby inhibiting the downstream activation of MAPK . This can lead to changes in gene expression and impact various cellular functions .

Temporal Effects in Laboratory Settings

It is known that the compound’s inhibitory effects on the MAPK pathway can persist over time, affecting long-term cellular functions .

Dosage Effects in Animal Models

While specific studies on dosage effects of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone in animal models are limited, it is known that the compound’s effects can vary with dosage

Metabolic Pathways

Given its inhibitory action on the MAPK pathway , it is likely that it interacts with enzymes or cofactors within this pathway.

属性

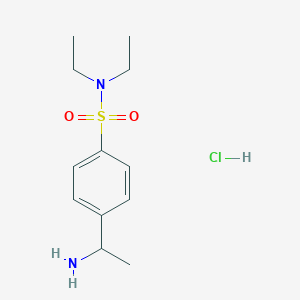

IUPAC Name |

1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-6-4-2-3-5(7(6)13)8(14)9(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRKNTLEMGPMBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10664410 | |

| Record name | 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489429-72-3 | |

| Record name | 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride](/img/structure/B1521181.png)

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride](/img/structure/B1521187.png)

![4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521192.png)

![tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate](/img/structure/B1521199.png)

![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate](/img/structure/B1521200.png)